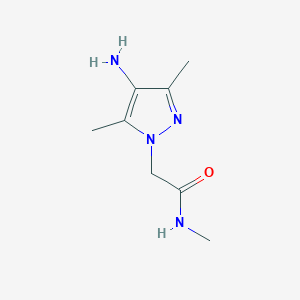

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide

Description

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide is a heterocyclic organic compound featuring a pyrazole core substituted with amino and methyl groups, coupled to an N-methylacetamide moiety. Its molecular formula is C₉H₁₆N₄O, with a molecular weight of 196.25 g/mol (inferred from structural analysis). The compound is primarily utilized as a pharmaceutical intermediate, as indicated by its inclusion in catalogs of fine chemicals and synthetic building blocks .

Key structural features:

- Acetamide group: The N-methyl substituent influences solubility and lipophilicity.

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(4-amino-3,5-dimethylpyrazol-1-yl)-N-methylacetamide |

InChI |

InChI=1S/C8H14N4O/c1-5-8(9)6(2)12(11-5)4-7(13)10-3/h4,9H2,1-3H3,(H,10,13) |

InChI Key |

XDLXIAIMHZVEGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)NC)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide typically involves the reaction of 4-amino-3,5-dimethyl-1H-pyrazole with N-methylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The amino and methyl groups on the pyrazole ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Antiviral Activity

One of the most promising applications of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide is its antiviral properties. Recent studies have indicated that derivatives of pyrazole compounds exhibit significant activity against various viral pathogens. For instance, research has shown that pyrazole-modified compounds can act as effective inhibitors against HIV reverse transcriptase and other viral enzymes, suggesting potential therapeutic uses in antiviral drug development .

Case Study: Pyrazole Derivatives Against HIV

In a study focusing on pyrazole derivatives, several compounds demonstrated potent inhibition against HIV strains carrying resistance mutations. The most effective compound had an IC50 value of 0.02 μM, showcasing the potential of pyrazole-based drugs in treating resistant viral infections .

| Compound Name | IC50 (μM) | Target |

|---|---|---|

| Pyrazole Derivative A | 0.02 | HIV Reverse Transcriptase |

| Pyrazole Derivative B | 0.2 | Measles Virus |

| Pyrazole Derivative C | 60 | Tobacco Mosaic Virus |

Cancer Therapeutics

Another significant area of application for this compound is in cancer therapeutics. The structural similarities between pyrazole derivatives and known anticancer agents have led researchers to investigate their potential as Aurora kinase inhibitors, which play a critical role in cell division and proliferation.

Case Study: Aurora Kinase Inhibition

A study identified several imidazo[4,5-b]pyridine derivatives with enhanced Aurora-A and Aurora-B inhibitory activities. The introduction of acetamide functionalities increased the selectivity and potency of these compounds against cancer cell lines . This indicates that 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide may serve as a scaffold for developing more potent anticancer agents.

| Compound Name | Aurora-A Inhibition IC50 (μM) | Selectivity |

|---|---|---|

| Compound X | 0.299 | High |

| Compound Y | 0.162 | Moderate |

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Pyrazole Substituents | Acetamide Substituents |

|---|---|---|---|---|---|

| 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide | Not explicitly listed | C₉H₁₆N₄O | 196.25 | 3,5-dimethyl, 4-amino | N-methyl |

| 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-ethyl-N-methylacetamide | 1152607-65-2 | C₁₀H₁₈N₄O | 210.28 | 3,5-dimethyl, 4-amino | N-ethyl-N-methyl |

| 5-Amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | Discontinued | C₁₀H₁₁N₅ | 201.23 | 4-cyano, 5-amino | Pyrimidinyl substituent |

Key Differences and Implications:

Acetamide Substituents: The N-methyl derivative (target compound) has lower molecular weight and likely higher solubility in polar solvents compared to the N-ethyl-N-methyl analog. Steric effects from the ethyl group may alter binding affinity in biological targets, though specific pharmacological data are unavailable.

Pyrazole Modifications: The third compound in Table 1 replaces the acetamide with a pyrimidinyl group and introduces a cyano substituent.

Synthetic Utility: All three compounds serve as intermediates in drug synthesis. The amino and methyl groups on the pyrazole facilitate further functionalization (e.g., coupling reactions), while the acetamide group provides a handle for pharmacokinetic optimization .

Structural Analysis Using SHELX Software

The crystal structures of pyrazole derivatives, including acetamide-linked analogs, are typically resolved using SHELXL , a refinement program widely employed for small-molecule crystallography. Features such as bond lengths, angles, and hydrogen-bonding networks are determined with high precision, ensuring accurate molecular characterization . For example:

- The 3,5-dimethyl groups on the pyrazole introduce steric constraints that affect molecular packing.

- The amino group participates in intermolecular hydrogen bonds, critical for stabilizing crystal lattices.

Biological Activity

2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : C8H14N4O

- Molecular Weight : 182.22 g/mol

- CAS Number : 31644282

Biological Activity Overview

The biological activities of 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide have been investigated through various studies, particularly focusing on its effects against cancer cells and its potential as an antimicrobial agent.

Anticancer Activity

Research indicates that pyrazole derivatives can exhibit significant anticancer properties. For instance:

- Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with similar structural motifs to 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide showed enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve therapeutic outcomes in resistant cancer types .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- Research Findings : In vitro studies demonstrated that pyrazole derivatives exhibited moderate to excellent activity against various phytopathogenic fungi. The mechanism of action was linked to the disruption of fungal cell membranes, leading to cell lysis .

Data Tables

The biological mechanisms through which 2-(4-Amino-3,5-dimethyl-1H-pyrazol-1-YL)-N-methylacetamide exerts its effects are still under investigation. However, several studies suggest:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : Some pyrazole derivatives inhibit enzymes like xanthine oxidase, which is involved in purine metabolism—this inhibition can lead to reduced oxidative stress and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.